4-(diethylsulfamoyl)-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-(Diethylsulfamoyl)-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a diethylsulfamoyl group and a 4-methyl-1,3-benzothiazol-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(diethylsulfamoyl)-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.
Formation of the Benzamide Core: The benzamide core is formed by reacting the benzothiazole derivative with 4-aminobenzoic acid or its derivatives.
Introduction of the Diethylsulfamoyl Group:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the diethylsulfamoyl group.
Reduction: Reduction reactions can occur at the benzamide core, potentially converting the amide to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones can be formed.
Reduction: Amines or alcohols can be produced.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Diethylsulfamoyl)-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The diethylsulfamoyl group can enhance the compound’s ability to penetrate cell membranes, while the benzothiazole moiety can interact with specific binding sites.
Comparison with Similar Compounds
- 4-(Diethylsulfamoyl)-N-(4-methylphenyl)benzamide
- 4-(Diethylsulfamoyl)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
- 4-(Diethylsulfamoyl)-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide
Comparison: 4-(Diethylsulfamoyl)-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is unique due to the specific positioning of the methyl group on the benzothiazole ring, which can influence its chemical reactivity and biological activity. The presence of the diethylsulfamoyl group also imparts distinct physicochemical properties, such as increased lipophilicity and potential for hydrogen bonding.
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-4-22(5-2)27(24,25)15-11-9-14(10-12-15)18(23)21-19-20-17-13(3)7-6-8-16(17)26-19/h6-12H,4-5H2,1-3H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOSJLHNXRJCEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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